molecular formula C23H23NO4 B6126101 N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide

N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide

Cat. No. B6126101
M. Wt: 377.4 g/mol
InChI Key: FUROBTRQYQXPCU-UHFFFAOYSA-N
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Description

N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide, also known as BMB, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BMB belongs to the family of benzamides, which are known for their diverse pharmacological properties. In

Mechanism of Action

The mechanism of action of N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide is not fully understood. However, studies have suggested that N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide has also been shown to modulate the activity of certain proteins that are involved in the regulation of inflammation.
Biochemical and Physiological Effects
N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide has been shown to have various biochemical and physiological effects. Studies have shown that N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response. N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide has also been shown to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide is also relatively easy to purify and has a high purity level. However, N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide has some limitations for lab experiments. It is a highly hydrophobic compound, which makes it difficult to dissolve in water. Additionally, N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide has a low solubility in most organic solvents, which makes it challenging to use in certain experiments.

Future Directions

There are several future directions for the research on N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide. One area of research is to investigate the potential of N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide in combination with other drugs for the treatment of cancer. Another area of research is to explore the mechanism of action of N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide in greater detail. Additionally, more studies are needed to investigate the potential of N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide in the treatment of neurodegenerative diseases and inflammatory diseases.
Conclusion
In conclusion, N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide is a chemical compound that has potential as a therapeutic agent in various diseases. Its anti-cancer, anti-inflammatory, and antioxidant properties make it a promising candidate for the treatment of several diseases. The synthesis of N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide involves a multi-step process, and it has several advantages and limitations for lab experiments. There are several future directions for the research on N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide, and more studies are needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide involves a multi-step process that starts with the reaction of 4-methoxybenzoyl chloride with bis(4-methoxyphenyl)methane in the presence of a base. This reaction leads to the formation of N,N-dimethyl-4-methoxybenzamide, which is then subjected to a series of reactions that involve the use of various reagents and catalysts. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide has been extensively studied for its potential as a therapeutic agent in various diseases. One of the most promising applications of N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide is in the treatment of cancer. Studies have shown that N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide has anti-cancer properties and can inhibit the growth and proliferation of cancer cells. N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide has also been investigated for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c1-26-19-10-4-16(5-11-19)22(17-6-12-20(27-2)13-7-17)24-23(25)18-8-14-21(28-3)15-9-18/h4-15,22H,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUROBTRQYQXPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide

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